3-Bromo-2,4-dichlorobenzoic acid
Overview
Description
3-Bromo-2,4-dichlorobenzoic acid: is an organic compound with the molecular formula C7H3BrCl2O2 and a molecular weight of 269.91 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine at the 3-position and chlorine at the 2- and 4-positions. This compound is typically found as a solid powder and is used in various chemical research and industrial applications .
Mechanism of Action
Target of Action
It’s likely an intermediate or byproduct in organic synthesis
Mode of Action
The mode of action of 3-Bromo-2,4-dichlorobenzoic acid is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.
Pharmacokinetics
Some calculated properties suggest that it has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound’s logP values suggest it has some degree of lipophilicity, which could impact its distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action environment of this compound is likely to be influenced by various factors. The compound is a solid at room temperature . Its solubility in water is low, which could impact its distribution and efficacy . The compound’s stability could also be influenced by environmental conditions such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-dichlorobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2,4-dichlorobenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves the liquid-phase oxidation of 2,4-dichlorotoluene with a gas containing molecular oxygen, such as pure oxygen or air, in a lower fatty acid like acetic acid or its anhydride. This reaction is carried out at elevated temperatures (100-220°C) in the presence of a catalyst containing cobalt, manganese, and bromine .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,4-dichlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are commonly used.
Amidation: Ammonia (NH3) or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) are used.
Major Products:
Substitution: Products depend on the substituents introduced.
Esterification: Esters of this compound.
Amidation: Amides of this compound.
Scientific Research Applications
3-Bromo-2,4-dichlorobenzoic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2,4-Dichlorobenzoic acid: Lacks the bromine atom at the 3-position.
3-Bromo-4-chlorobenzoic acid: Has a different substitution pattern on the benzene ring.
3-Bromo-2-chlorobenzoic acid: Similar but lacks one chlorine atom at the 4-position.
Uniqueness: 3-Bromo-2,4-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-2,4-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCILIDFQDDWNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650069 | |
Record name | 3-Bromo-2,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-96-1 | |
Record name | 3-Bromo-2,4-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,4-dichlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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